N'-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide
Description
N'-[4-(Benzyloxy)benzylidene]-3-chlorobenzohydrazide is a hydrazone derivative synthesized via condensation of 3-chlorobenzohydrazide with 4-(benzyloxy)benzaldehyde. This compound belongs to the acylhydrazone class, characterized by an azomethine (–CH=N–) linkage and substituted aromatic moieties. Its structure includes a benzyloxy group at the para position of the benzylidene ring and a chloro substituent on the benzohydrazide component, contributing to its electronic and steric properties .
Properties
IUPAC Name |
3-chloro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-8-4-7-18(13-19)21(25)24-23-14-16-9-11-20(12-10-16)26-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,24,25)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQUCDATBCBANU-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 3-chlorobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding benzyloxybenzylidene derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The biological and physicochemical properties of benzylidene-benzohydrazides are highly dependent on substituent positions and electronic effects. Key analogs include:
Impact of Substituents :
- Electron-Withdrawing Groups (e.g., –Cl) : Enhance antimicrobial activity by increasing electrophilicity .
- Benzyloxy Groups : Improve membrane permeability but may reduce metabolic stability .
- Hydroxyl/Ethoxy Groups : Increase solubility and hydrogen-bonding capacity, affecting ADMET profiles .
Anti-Tubercular Activity
Antimicrobial Activity
| Compound | pMIC (S. aureus) | pMIC (C. albicans) | Reference |
|---|---|---|---|
| N'-[4-(Benzyloxy)Benzylidene]-3-Cl-BHZ | 1.23 | 1.55 | |
| Analog 6 (Cl-NO₂ substitution) | 1.25 | 1.53 | |
| Triazole Derivative 6d | 1.30 | Not tested |
Structure-Activity Relationships (SAR)
- Chloro Substituents : Essential for anti-tubercular activity; removal reduces potency by >50% .
- Benzyloxy Groups : Para-substitution enhances activity compared to ortho/meta positions .
- Hydrogen-Bond Acceptors : Ethoxy/hydroxyl groups improve solubility but may reduce membrane penetration .
Physicochemical and ADMET Properties
Biological Activity
N'-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzyloxy group, a benzylidene moiety, and a chlorobenzohydrazide structure. These features contribute to its reactivity and interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, demonstrating its potential as a lead compound in antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, this compound demonstrated a dose-dependent ability to scavenge free radicals, indicating its potential utility in preventing oxidative stress-related diseases.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Anticancer Activity
The anticancer properties of this compound have been explored in several cancer cell lines. The compound exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined using MTT assays, revealing significant antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress, contributing to its antioxidant properties.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The study concluded that this compound showed promising results against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Research on Anticancer Properties
Another investigation published in Cancer Letters focused on the anticancer effects of the compound on MCF-7 cells. The results indicated that treatment with this compound led to increased levels of apoptotic markers and decreased cell viability, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
